Cas no 1346543-04-1 (ethyl 5-bromo-2-iodo-pyridine-3-carboxylate)

ethyl 5-bromo-2-iodo-pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-iodonicotinic Acid
- 3-Pyridinecarboxylic acid, 5-bromo-2-iodo-, ethyl ester
- 5-bromo-2-iodopyridine-3-carboxylic acid
- ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
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- MDL: MFCD32220310
- Inchi: 1S/C8H7BrINO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
- InChI Key: ONIZEOWVZXIJDG-UHFFFAOYSA-N
- SMILES: C1(I)=NC=C(Br)C=C1C(OCC)=O
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1219-500.0mg |
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate |
1346543-04-1 | 95% | 500.0mg |
¥2462.0000 | 2024-07-28 | |
eNovation Chemicals LLC | D779617-1g |
5-Bromo-2-iodonicotinic Acid |
1346543-04-1 | 95% | 1g |
$980 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1219-100.0mg |
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate |
1346543-04-1 | 95% | 100.0mg |
¥1109.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1219-1G |
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate |
1346543-04-1 | 95% | 1g |
¥ 3,696.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1219-250.0mg |
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate |
1346543-04-1 | 95% | 250.0mg |
¥1479.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1219-1.0g |
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate |
1346543-04-1 | 95% | 1.0g |
¥3696.0000 | 2024-07-28 | |
eNovation Chemicals LLC | D779617-1g |
5-Bromo-2-iodonicotinic Acid |
1346543-04-1 | 95% | 1g |
$980 | 2025-02-28 | |
eNovation Chemicals LLC | D779617-1g |
5-Bromo-2-iodonicotinic Acid |
1346543-04-1 | 95% | 1g |
$980 | 2025-02-19 |
ethyl 5-bromo-2-iodo-pyridine-3-carboxylate Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on ethyl 5-bromo-2-iodo-pyridine-3-carboxylate
Ethyl 5-Bromo-2-Iodo-Pyridine-3-Carboxylate: A Comprehensive Overview
Ethyl 5-bromo-2-iodo-pyridine-3-carboxylate, with the CAS number 1346543-04-1, is a significant compound in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. This compound has garnered attention due to its unique structure and potential applications in drug discovery and materials science. The molecule consists of a pyridine ring substituted with bromine at position 5, iodine at position 2, and an ethyl carboxylate group at position 3. These substituents make it a versatile building block for further chemical modifications.
The synthesis of ethyl 5-bromo-2-iodo-pyridine-3-carboxylate involves a series of well-established organic reactions. Typically, the starting material is a pyridine derivative, which undergoes bromination and iodination at specific positions. The introduction of the ethyl carboxylate group is achieved through esterification reactions, often utilizing ethyl chloroformate or other suitable reagents. The regioselectivity of these reactions is critical, as it determines the final structure of the compound. Recent advancements in catalytic methods have improved the efficiency and yield of these transformations, making this compound more accessible for research purposes.
One of the most notable applications of ethyl 5-bromo-2-iodo-pyridine-3-carboxylate is in the field of medicinal chemistry. The bromine and iodine substituents on the pyridine ring provide opportunities for further functionalization, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions. These reactions allow chemists to introduce diverse functional groups, enabling the creation of novel bioactive molecules. For instance, researchers have explored the use of this compound as a precursor for designing kinase inhibitors and other therapeutic agents.
In addition to its role in drug discovery, ethyl 5-bromo-2-iodo-pyridine-3-carboxylate has shown promise in materials science. The pyridine ring's aromaticity and electron-withdrawing groups make it a candidate for use in organic electronics. Recent studies have investigated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic devices. The compound's ability to form stable π-conjugated systems makes it an attractive candidate for these applications.
The stability and reactivity of ethyl 5-bromo-2-iodo-pyridine-3-carboxylate are influenced by its substituents. Bromine and iodine are both halogens with varying electronegativities, which affect the electronic properties of the molecule. The ethyl carboxylate group introduces additional functionality, such as ester hydrolysis under basic conditions, which can be exploited for controlled release applications or self-assembling structures.
From an environmental perspective, ethyl 5-bromo-2-iodo-pyridine-3-carboxylate has been studied for its biodegradability and toxicity profiles. Research indicates that under certain conditions, the compound can undergo microbial degradation, reducing its environmental impact. However, further studies are required to fully understand its fate in various ecosystems.
In conclusion, ethyl 5-bromo-2-iodo-pyridine-3-carboxylate (CAS No. 1346543-04-1) is a multifaceted compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop innovative solutions across diverse fields.
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